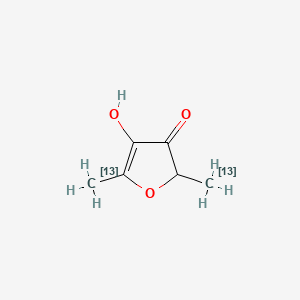
2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
Cat. No. B590938
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04758680
Procedure details


A solution of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (pineapple ketone, 133.0 g, 1.0 mole) and triethylamine (152.0 g, 1.5 moles) in methylene chloride (665 g) is cooled to 5° C. under nitrogen atmosphere. To the cooled solution is added over a period of 2.5 hours, a solution of ethyl chloroformate (127.7 g, 1.18 moles) in methylene chloride (600 g) stirred at 5°-8° C. for two additional hours. The reaction mixture is filtered through a Buchner funnel to remove the triethylamine hydrochloride. The salt is washed with methylene chloride (200 ml). The combined organic layers are washed twice with 100 ml portions of water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product distilled (<0.1 torr) through a Goodloe column to yield 72.5% of ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate product b.p. 87° C. (0.08 torr), IR (neat film) 2980(M), 1770(S), 1715(S), 1640(S), 1250(S) cm-1, 'H NMR δ1.58 (t, J=8 Hz, 3), 1.65 (d, J=7 Hz, 3), 2.32 (s, 3), 4.45 (q, J=7 Hz, 2), 4.75 (q, J=7 Hz, 1), and 3.3% of the diadduct, diethyl 2,5-dimethyl-3,4-furyl dicarbonate, b.p. 110° C. (0.08 torr), IR (neat film 2980(M), 1770(S), 1250(S), 'H NMR δ=1.50 (t, J=6 Hz, 6) 2.3 (S, 6) 4.45 (q, J=8 Hz, 4).
[Compound]
Name
2980(M)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1770(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1715(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1640(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1250(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate
Yield
72.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=[O:7])[C:5]([OH:8])=[C:4]([CH3:9])[O:3]1.C(N(CC)CC)C.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[C:18](=[O:19])([O:7][C:6]1[C:5](=[O:8])[CH:4]([CH3:9])[O:3][C:2]=1[CH3:1])[O:20][CH2:21][CH3:22]
|
Inputs


Step One
[Compound]
|
Name
|
2980(M)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1770(S)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1715(S)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1640(S)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1250(S)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
|
Name
|
|
|
Quantity
|
152 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
665 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
127.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the cooled solution is added over a period of 2.5 hours
|
|
Duration
|
2.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through a Buchner funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the triethylamine hydrochloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The salt is washed with methylene chloride (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed twice with 100 ml portions of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product distilled (<0.1 torr) through a Goodloe column
|
Outcomes


Product
|
Name
|
ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate
|
|
Type
|
product
|
|
Smiles
|
C(OCC)(OC=1C(C(OC1C)C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
